molecular formula C38H34ClNO11 B12384390 Tubulin/AKT1-IN-1

Tubulin/AKT1-IN-1

Cat. No.: B12384390
M. Wt: 716.1 g/mol
InChI Key: FWYFRBAYAJMYIU-RZCPZBNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin/AKT1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tubulin/AKT1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with new functional groups, potentially enhancing the compound’s activity .

Mechanism of Action

Tubulin/AKT1-IN-1 exerts its effects by inhibiting both tubulin polymerization and the AKT signaling pathway. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division and intracellular transport. By inhibiting this process, the compound disrupts cell division and induces apoptosis .

The AKT signaling pathway is involved in cell survival, proliferation, and metabolism. This compound inhibits the activation of this pathway, leading to reduced cell proliferation and increased apoptosis. The compound targets specific molecular components of the AKT pathway, including AKT1, to achieve these effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H34ClNO11

Molecular Weight

716.1 g/mol

IUPAC Name

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate

InChI

InChI=1S/C38H34ClNO11/c1-44-30-12-21(13-31(45-2)37(30)46-3)34-25-15-28-29(50-19-49-28)16-26(25)36(27-17-48-38(43)35(27)34)51-33(42)11-20-7-9-23(10-8-20)40-32(41)18-47-24-6-4-5-22(39)14-24/h4-10,12-16,27,34-36H,11,17-19H2,1-3H3,(H,40,41)/t27-,34+,35-,36-/m0/s1

InChI Key

FWYFRBAYAJMYIU-RZCPZBNCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl

Origin of Product

United States

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